Product packaging for 2-(Chloromethyl)naphthalene(Cat. No.:CAS No. 2506-41-4)

2-(Chloromethyl)naphthalene

Cat. No.: B1583795
CAS No.: 2506-41-4
M. Wt: 176.64 g/mol
InChI Key: MPCHQYWZAVTABQ-UHFFFAOYSA-N
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Description

Overview of 2-(Chloromethyl)naphthalene as a Chemical Entity

Structural Features and Nomenclature within Chemical Systems

This compound is an organic compound with the molecular formula C₁₁H₉Cl. nih.govnist.gov Its structure consists of a naphthalene (B1677914) ring system with a chloromethyl substituent attached at the 2-position (beta-position). cymitquimica.com This arrangement is crucial to its chemical identity and reactivity. The compound is systematically named this compound according to IUPAC nomenclature. nih.gov It is also known by several synonyms, including beta-chloromethylnaphthalene, 2-naphthylmethyl chloride, and 2-menaphthyl chloride. guidechem.comcymitquimica.comchemicalbook.com Its unique identity is registered under the CAS number 2506-41-4. guidechem.comnih.gov Depending on purity and ambient temperature, it can appear as a white to pale yellow solid or a colorless to pale yellow liquid. cymitquimica.comchembk.com It is generally insoluble in water but shows good solubility in organic solvents like ethanol, ether, chloroform, and acetonitrile. guidechem.comcymitquimica.comchemicalbook.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₉Cl guidechem.comnih.gov
Molecular Weight176.64 g/mol nih.gov
Melting Point45 °C chemicalbook.comchembk.comchemsynthesis.com
Boiling Point135 °C at 3 mmHg chemicalbook.comchemsynthesis.com
AppearanceWhite to pale yellow solid guidechem.comchemicalbook.com
CAS Number2506-41-4 guidechem.comnih.gov
IUPAC NameThis compound nih.gov

Role as a Key Intermediate in Organic Transformations

The primary role of this compound in academic and industrial research is that of a key chemical intermediate. evitachem.com Its significance stems from the reactive chloromethyl group, which functions as an effective electrophile. The chlorine atom is a good leaving group, making the compound highly susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the facile introduction of the 2-naphthylmethyl group into other molecules.

Common organic transformations involving this compound include:

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles. For instance, reactions with amines yield naphthylamines, while reactions with alcohols or thiols produce the corresponding ethers and thioethers.

Oxidation: The compound can be oxidized to form other valuable derivatives, such as 2-naphthaldehyde (B31174) or 2-naphthoic acid.

Reduction: Reduction of the chloromethyl group can yield 2-methylnaphthalene (B46627) or 2-naphthylmethanol.

Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to construct biaryl systems.

These transformations underscore its role as a versatile building block for synthesizing more complex, functionalized naphthalene derivatives for various applications. smolecule.com

Significance and Research Trajectory within Contemporary Chemical Science

Historical Context of Naphthalene Chloromethylation

The chloromethylation of aromatic hydrocarbons is a well-established reaction in organic chemistry, with early examples dating back to the late 19th and early 20th centuries. dur.ac.uk The reaction reported by Blanc in 1923, which involved reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride, is a foundational method in this field. dur.ac.ukorgsyn.org

Historically, the synthesis of chloromethylnaphthalenes, including the 2-isomer, has been achieved through several routes. A common laboratory and industrial method involves the reaction of naphthalene with paraformaldehyde and concentrated hydrochloric acid, often in the presence of a catalyst like phosphoric acid or a Lewis acid such as zinc chloride. orgsyn.orgderpharmachemica.com Another established method is the side-chain chlorination of 2-methylnaphthalene, where chlorine gas is passed through the heated starting material. guidechem.com The chloromethylation of naphthalene itself has been a subject of study to control the regioselectivity between the 1- and 2-positions. rsc.org These classical methods laid the groundwork for the production and subsequent use of this compound as a synthetic intermediate. orgsyn.org

Emerging Research Areas and Future Directions

While its role in classical organic synthesis is well-documented, this compound continues to be relevant in contemporary chemical science, finding applications in several emerging fields.

Materials Science: The compound is utilized to create specialized polymers and resins. smolecule.com Its ability to introduce the naphthalene moiety and a reactive site for cross-linking allows for the development of materials with enhanced thermal stability and specific chemical resistance. It has also been used as a precursor for synthesizing polythiomethacrylate esters, which are reprocessable polymer networks. mdpi.com

Medicinal Chemistry: this compound serves as a precursor for synthesizing naphthalene-based derivatives that are investigated for potential biological activities. For example, it has been used to create compounds studied for anticonvulsant properties.

Advanced Synthesis and Catalysis: There is growing interest in using this compound in modern catalytic reactions. It serves as an electrophile in palladium-catalyzed cross-coupling reactions, enabling the formation of complex sp³-sp and sp³-sp² bonds. acs.org This provides a pathway to novel, highly substituted naphthalene structures. acs.org Recent research has also explored its use in the catalytic dearomatization of naphthalene derivatives, a novel strategy for synthesizing alicyclic carbocycles. acs.orgacs.org

Agrochemicals: The compound is an intermediate in the preparation of certain pesticides. guidechem.comchemicalbook.comchemicalbook.com

Boron Chemistry: An intriguing area of research is the synthesis of 2-(chloromethyl)-2,1-borazaronaphthalene. acs.orgontosight.ai This heterocyclic analog of this compound is used as a building block in palladium-catalyzed reactions to create a library of novel azaborine compounds, which are of interest in both materials science and medicinal chemistry. acs.org

Distinction from Related Naphthalene Derivatives in Research Contexts

The specific properties and reactivity of this compound are best understood when compared to its isomers and other related naphthalene derivatives.

Comparison of this compound and Related Derivatives
CompoundKey Distinguishing FeatureSignificance in Research
1-(Chloromethyl)naphthalene (B51744) Positional isomer with the -CH₂Cl group at the 1-position (alpha-position). The 1-isomer exhibits different reactivity due to greater steric hindrance from the adjacent aromatic ring, which can make it less reactive in some substitution reactions compared to the 2-isomer. It is also used as an initiator in atom transfer radical polymerization (ATRP). chemicalbook.com
2-Methylnaphthalene The chloromethyl group is replaced by a methyl (-CH₃) group. The absence of the reactive chlorine atom means it cannot be used for the same nucleophilic substitution reactions. It serves as a precursor for the synthesis of this compound via side-chain chlorination. guidechem.com
2,6-Bis(chloromethyl)naphthalene Contains two chloromethyl groups, one at the 2-position and one at the 6-position. chemscene.comThis difunctional molecule is primarily used as a monomer or cross-linking agent in polymer chemistry to build extended polymer networks. chemscene.com
2-(Chloromethyl)-2,1-borazaronaphthalene A heterocyclic analog where a C-H group in the naphthalene ring is replaced by a B-N group, and the chloromethyl group is attached to the boron atom. acs.orgontosight.aiThis compound has distinct electronic and steric properties from its all-carbon analog. ontosight.ai It serves as a key electrophilic building block in palladium-catalyzed cross-couplings to synthesize novel boron-containing heterocyclic compounds. acs.org

Differentiation from 1-(Chloromethyl)naphthalene

This compound is structurally isomeric with 1-(Chloromethyl)naphthalene, with the only difference being the substitution position of the chloromethyl group on the naphthalene ring. cymitquimica.comsolubilityofthings.com In the 1-isomer, the group is attached to the alpha (α) carbon, whereas in the 2-isomer, it is at the beta (β) position. cymitquimica.comsolubilityofthings.com This seemingly minor structural variance leads to distinct differences in their chemical reactivity and physical properties.

The position of the substituent influences the electronic environment of the naphthalene ring system and the reactivity of the chloromethyl group. 1-(Chloromethyl)naphthalene is often considered more reactive in certain substitution reactions due to the greater stability of the carbocation intermediate formed at the alpha position. solubilityofthings.com This difference in reactivity is a critical consideration in synthetic chemistry, where regioselectivity is paramount. chemicalbook.com For instance, palladium-catalyzed reactions with these isomers can lead to different outcomes; while 1-(chloromethyl)naphthalene often yields standard benzylation products, related derivatives can undergo dearomatization reactions. acs.orgacs.org

Spectroscopic data also reflect the structural differences. While both isomers have similar absorption spectra, the absorption maxima for 1-(chloromethyl)naphthalene are observed at slightly different wavelengths (284 and 224 nm) compared to the 2-isomer. acs.org

Table 2: Comparison of 1-(Chloromethyl)naphthalene and this compound

Property 1-(Chloromethyl)naphthalene This compound
CAS Number 86-52-2 2506-41-4
Synonyms α-Naphthylmethyl chloride β-Naphthylmethyl chloride
Substitution Position Position 1 (alpha) Position 2 (beta)
Molecular Weight 176.64 g/mol 176.64 g/mol
Boiling Point 167-169°C at 25 mmHg 128-133°C at 5 mm
InChI Key XMWGTKZEDLCVIG-UHFFFAOYSA-N MPCHQYWZAVTABQ-UHFFFAOYSA-N

Data sourced from references cymitquimica.comnih.govorgsyn.orgnih.govfluorochem.co.uk.

Comparison with Chloromethyl Naphthoquinones and Other Halomethyl Naphthalenes

The chemical behavior of this compound can be further understood by comparing it to related compounds like chloromethyl naphthoquinones and other halomethyl naphthalenes.

Chloromethyl Naphthoquinones: These compounds, such as 2-chloromethyl-3-phenyl-1,4-naphthoquinone and 2,3-bis(chloromethyl)-1,4-naphthoquinone, are structurally more complex. acs.orgnih.gov They possess the chloromethyl group attached to a naphthoquinone ring, which is a naphthalene ring system containing two ketone functional groups. This quinone structure imparts the ability to act as bioreductive alkylating agents. nih.gov The biological activity of these compounds involves reductive activation, often within cells, to generate a highly reactive alkylating species (a quinone methide). nih.gov This mechanism allows them to alkylate biological macromolecules like DNA, RNA, and proteins, leading to effects such as the inhibition of cell growth. nih.gov This contrasts with this compound, which functions as a standard alkylating agent in chemical synthesis without requiring biological reduction for its reactivity.

Other Halomethyl Naphthalenes: The reactivity of halomethyl naphthalenes is significantly influenced by the nature of the halogen atom. For example, comparing 1,8-bis(chloromethyl)naphthalene (B50593) with 1,8-bis(bromomethyl)naphthalene (B51720) reveals differences in their photochemical reactions. acs.org The carbon-halogen bond strength decreases from chlorine to bromine, making the bromo-derivative more susceptible to cleavage. In photolysis studies, both 1,8-bis(chloromethyl)naphthalene and 1,8-bis(bromomethyl)naphthalene can undergo a two-photon process to form acenaphthene, but the reaction proceeds via a monoradical intermediate generated by the cleavage of the carbon-halogen bond. acs.org The weaker C-Br bond compared to the C-Cl bond can influence the efficiency and conditions required for such reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl B1583795 2-(Chloromethyl)naphthalene CAS No. 2506-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)naphthalene
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InChI

InChI=1S/C11H9Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPCHQYWZAVTABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30179753
Record name 2-(Chloromethyl)naphthalene
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Molecular Weight

176.64 g/mol
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CAS No.

2506-41-4
Record name 2-(Chloromethyl)naphthalene
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Record name 2-(Chloromethyl)naphthalene
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Synthetic Methodologies and Reaction Pathways of 2 Chloromethyl Naphthalene

Established Synthetic Routes for 2-(Chloromethyl)naphthalene

The industrial production of this compound relies on several well-documented synthetic methods. These routes are favored for their efficiency and scalability.

Chloromethylation of Naphthalene (B1677914) and its Regioselectivity

The introduction of a chloromethyl group onto the naphthalene ring is a primary method for synthesizing this compound. The position of this group (regioselectivity) is a crucial aspect of the synthesis, with the 2-position being a common target.

Direct chloromethylation, often referred to as the Blanc chloromethylation, involves the reaction of naphthalene with formaldehyde (B43269) and hydrogen chloride. smolecule.com This electrophilic substitution reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which enhances the electrophilicity of the formaldehyde. smolecule.com The reaction mechanism proceeds through the protonation of formaldehyde, which then attacks the electron-rich naphthalene ring. smolecule.com The regioselectivity of this reaction is influenced by both electronic and steric factors, with substitution at the alpha-position (C1) also being a possibility, leading to the formation of 1-chloromethylnaphthalene as a byproduct. smolecule.com In some cases, di-substituted products like 1,4-bis(chloromethyl)naphthalene (B50580) can also be formed. smolecule.comontosight.ai

A detailed procedure for a similar chloromethylation of naphthalene to yield 1-chloromethylnaphthalene involves reacting naphthalene with paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at elevated temperatures. orgsyn.org This highlights the common reagents used in direct chloromethylation.

An alternative and effective route to this compound is the side-chain chlorination of 2-methylnaphthalene (B46627). guidechem.comchembk.com This method involves the direct reaction of 2-methylnaphthalene with chlorine gas. guidechem.com The reaction is typically carried out at high temperatures, in the range of 190-210°C, and often under the influence of light to promote radical formation. guidechem.com An aromatic chloride solvent is commonly used as the reaction medium. guidechem.com The presence of a catalyst, such as phosphorus trichloride, can also be employed to facilitate the reaction. thieme-connect.de This process selectively targets the methyl group for chlorination, yielding the desired this compound.

Table 1: Comparison of Direct Chloromethylation and Side-Chain Chlorination

Feature Direct Chloromethylation of Naphthalene Side-Chain Chlorination of 2-Methylnaphthalene
Starting Material Naphthalene 2-Methylnaphthalene
Key Reagents Formaldehyde, HCl, Lewis Acid Catalyst Chlorine Gas
Reaction Type Electrophilic Aromatic Substitution Free Radical Chlorination
Key Condition Presence of a catalyst (e.g., ZnCl₂) High temperature, light irradiation
Potential Byproducts 1-chloromethylnaphthalene, di-substituted naphthalenes Over-chlorinated products

Alternative Synthetic Strategies

Beyond the most common methods, other synthetic strategies have been developed to produce this compound, often focusing on improved yields, milder reaction conditions, or enhanced safety profiles.

A prominent method for the preparation of chloromethylated naphthalenes involves the use of paraformaldehyde (a polymer of formaldehyde) and concentrated hydrochloric acid. chemicalbook.com This approach is a variation of the direct chloromethylation reaction. The reaction is typically catalyzed by a Lewis acid, and often a mixture of ferric chloride and cupric chloride is used. smolecule.com The process is generally carried out by heating the mixture to around 40°C for several hours. chemicalbook.com The use of paraformaldehyde as the formaldehyde source is common in many chloromethylation procedures. orgsyn.orgnih.govderpharmachemica.com

Phase transfer catalysis (PTC) has emerged as a valuable technique to improve the efficiency of chloromethylation reactions. smolecule.com In this method, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyl (B1604629) trimethyl ammonium chloride or benzyl triethyl ammonium chloride, is added to the reaction mixture. chemicalbook.com The catalyst facilitates the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate and often leading to higher yields and purity. This technique has been successfully applied to the synthesis of 1-chloromethylnaphthalene, achieving yields of over 95%. smolecule.com The use of PTC can also be found in the synthesis of other naphthalene derivatives, such as naphthalene acetic acid from 1-chloromethylnaphthalene. ciac.jl.cn Studies have shown that catalysts like tetramethylammonium (B1211777) chloride derivatives can provide superior activity for naphthalene chloromethylation. smolecule.com

Table 2: Reagents and Conditions in Alternative Syntheses

Method Key Reagents Catalyst System Typical Conditions
Polyformaldehyde/HCl Naphthalene, Paraformaldehyde, Hydrochloric Acid Ferric Chloride, Cupric Chloride ~40°C, 3 hours
Phase Transfer Catalysis Naphthalene, Paraformaldehyde, Hydrochloric Acid Benzyl Trimethyl Ammonium Chloride or Benzyl Triethyl Ammonium Chloride 40°C

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and its derivatives has evolved beyond traditional methods, embracing advanced techniques that offer greater efficiency, control, and environmental compatibility. These innovations focus on green chemistry principles and the precise control of molecular architecture through stereoselective and regioselective strategies.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles are being applied to the synthesis of this compound. A notable advancement is the use of surfactant-mediated synthesis in aqueous media. This approach minimizes the reliance on volatile and often hazardous organic solvents.

One promising method involves the use of a surfactant micelle solution to solubilize reagents like isopropylbenzene and concentrated hydrochloric acid. Paraformaldehyde is added, and anhydrous HCl gas is bubbled through the mixture at an elevated temperature (e.g., 80°C). The surfactant facilitates the reaction in an aqueous system, and after completion, the mixture can be demulsified for product extraction. While this technique is noted as being more commonly applied to alkylbenzenes, its potential for naphthalene derivatives represents a significant step towards greener industrial production. Key advantages of such methods include their tolerance to moisture and the use of a more environmentally friendly aqueous system. smolecule.com

Stereoselective and Regioselective Synthesis of Derivatives

The functionalization of this compound into various derivatives often requires precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of incoming chemical groups. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

For instance, 2-(chloromethyl)-2,1-borazaronaphthalene, an analogue of this compound, serves as an effective electrophile in palladium-catalyzed reactions. acs.org This allows for coupling with a variety of nucleophiles, including potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes. acs.org The use of specific palladium catalysts and ligands, such as Pd₂(dba)₃ with RuPhos, allows for the highly efficient and regioselective synthesis of a diverse library of substituted azaborine derivatives from a single starting material. acs.org

Furthermore, palladium catalysis can induce nucleophilic dearomatization of chloromethyl naphthalene derivatives. This process transforms the aromatic naphthalene system into functionalized alicyclic carbocycles. acs.orgacs.org The reaction proceeds under mild conditions via an η³-benzylpalladium intermediate, and the choice of nucleophile can influence the regioselectivity, leading to either ortho- or para-substituted products. acs.org For example, using diethyl malonate as a nucleophile with a palladium catalyst results in efficient dearomatization. acs.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms behind the formation of this compound is fundamental to optimizing reaction conditions and improving yields and purity. The primary pathway is chloromethylation, an electrophilic aromatic substitution reaction, where the roles of catalysts and reagents are paramount.

Elucidation of Reaction Mechanisms

The most common synthesis of this compound occurs via the chloromethylation of naphthalene. This reaction is a classic example of electrophilic aromatic substitution. smolecule.com The process involves the generation of a highly reactive electrophile, the chloromethyl cation (⁺CH₂Cl) or a related species, from reagents like paraformaldehyde and hydrochloric acid. smolecule.com The naphthalene ring, acting as a nucleophile, attacks this electrophile. The substitution preferentially occurs at the 2-position due to the electronic properties and steric factors of the naphthalene system, leading to the formation of this compound. smolecule.com

When thionyl chloride is used as a chlorinating agent with formaldehyde, the mechanism involves the initial formation of a chlorosulfite intermediate. smolecule.com This intermediate then undergoes nucleophilic attack by the naphthalene ring to yield the final chloromethylated product. smolecule.com The reaction proceeds with high regioselectivity for the 2-position. smolecule.com

Role of Catalysts and Reagents

Catalysts and reagents are crucial for facilitating the chloromethylation of naphthalene by generating the electrophile and enhancing reaction efficiency.

Lewis Acids: Catalysts such as ferric chloride (FeCl₃), cupric chloride (CuCl₂), and aluminum chloride (AlCl₃) are frequently employed. smolecule.comresearchgate.net These Lewis acids polarize the carbon-chlorine bond in the chloromethylating agent, increasing its electrophilicity and making the electrophilic attack on the naphthalene ring more favorable. A mixed catalyst system of FeCl₃ and CuCl₂ has been shown to improve regioselectivity and reduce side reactions.

Palladium Catalysts: In the synthesis of derivatives from this compound, palladium catalysts are essential. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can activate the C-Cl bond, leading to the formation of η³-benzylpalladium intermediates, which are key in nucleophilic dearomatization reactions. acs.org Different palladium-ligand systems, such as XPhos-Pd-G2, are used for specific cross-coupling reactions like the Sonogashira coupling of terminal alkynes. acs.org

Reagents:

Paraformaldehyde and Hydrochloric Acid: This combination is a common source for the in situ generation of the chloromethylating agent. smolecule.com

Thionyl Chloride (SOCl₂): Used as a chlorinating agent, often in conjunction with formaldehyde, it facilitates the formation of the electrophilic species required for the reaction. smolecule.com

The table below summarizes the roles of various catalysts in the synthesis of this compound and its derivatives.

Catalyst/ReagentTypeRole in ReactionTypical Reaction
FeCl₃/CuCl₂ Lewis AcidEnhances electrophilicity of chloromethylating agent; improves regioselectivity. Chloromethylation of Naphthalene
Benzyl Trimethyl Ammonium Chloride Phase Transfer CatalystFacilitates transfer of reactive species between aqueous and organic phases. Chloromethylation of Naphthalene
Pd(PPh₃)₄ Transition Metal CatalystForms η³-benzylpalladium intermediates for further functionalization. acs.orgNucleophilic Dearomatization
Pd₂(dba)₃ / RuPhos Transition Metal Catalyst SystemCatalyzes cross-coupling reactions to form C-C and C-heteroatom bonds. acs.orgSuzuki-Miyaura Coupling
Thionyl Chloride (SOCl₂) ReagentActs as a chlorinating agent to form the electrophile. smolecule.comChloromethylation of Naphthalene

Chemical Reactivity and Derivatization of 2 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)naphthalene involves nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This reaction is facile due to the stability of the potential carbocation intermediate, which is benzylic and thus stabilized by the adjacent naphthalene (B1677914) ring system. These reactions typically proceed via an SN2 mechanism, characterized by a concerted, one-step process where the nucleophile attacks the carbon atom as the leaving group departs. utexas.edu

This compound readily reacts with a range of primary and secondary amines to yield the corresponding N-substituted 2-(aminomethyl)naphthalenes. This reaction is a standard method for introducing the 2-naphthylmethyl group onto a nitrogen atom. The reaction typically proceeds by direct nucleophilic attack of the amine on the electrophilic carbon of the chloromethyl group.

In addition to direct substitution, more advanced catalytic methods have been developed. A palladium-catalyzed amination of chloromethylnaphthalene derivatives has been shown to proceed smoothly under mild conditions in the presence of a Pd(PPh3)4 catalyst to produce naphthylamines in good yields. acs.org This catalytic approach represents an alternative to traditional nucleophilic substitution.

Reagent TypeProduct ClassReaction Description
Primary/Secondary AminesN-Substituted 2-(aminomethyl)naphthalenesDirect nucleophilic displacement of the chloride by the amine.
Various Amines with Pd(PPh3)4NaphthylaminesPalladium-catalyzed C-N bond formation. acs.org

The synthesis of ethers and thioethers from this compound follows a similar nucleophilic substitution pathway. Reaction with alcohols or alkoxides yields the corresponding 2-(alkoxymethyl)naphthalenes (ethers), while reaction with thiols or thiolates produces 2-(alkylthiomethyl)naphthalenes (thioethers). Thiolates are particularly effective nucleophiles for this transformation due to the high polarizability and lower basicity of sulfur compared to oxygen, which favors the SN2 pathway over potential elimination side reactions. masterorganicchemistry.com The formation of thioethers is a common strategy in the synthesis of various organic sulfur compounds. acsgcipr.orgtaylorandfrancis.com

NucleophileReagent ClassProduct Class
RO⁻ / ROHAlkoxide / AlcoholEther
RS⁻ / RSHThiolate / ThiolThioether

Esterification can be achieved by reacting this compound with carboxylate salts. The carboxylate anion acts as the nucleophile, attacking the benzylic carbon and displacing the chloride to form a 2-naphthylmethyl ester. This reaction provides a direct route to esters that incorporate the bulky 2-naphthylmethyl group, which can be useful in various synthetic applications. The reaction of an azaborine analogue of this compound has been demonstrated to afford B–N isosteres of benzylic esters, highlighting the utility of this reaction pathway for creating diverse molecular structures. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Beyond simple substitution, this compound and its derivatives are valuable electrophiles in palladium-catalyzed cross-coupling reactions. These advanced synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance, significantly expanding the synthetic utility of this compound. nobelprize.orgsigmaaldrich.com

Palladium catalysis enables the coupling of the sp³-hybridized benzylic carbon of this compound with various carbon nucleophiles. While direct cross-coupling of the all-carbon this compound can be challenging, research on analogous systems has demonstrated the feasibility of such transformations. For instance, 2-(chloromethyl)-2,1-borazaronaphthalene, a pseudobenzylic halide analogue of this compound, serves as a competent electrophile in palladium-catalyzed cross-coupling reactions to form C(sp³)–C(sp) and C(sp³)–C(sp²) bonds. nih.gov These reactions provide access to a wide range of substituted naphthalene derivatives that are otherwise difficult to synthesize. nih.gov

The coupling with terminal alkynes (Sonogashira-type coupling) yields alkynyl-substituted naphthalenes, while coupling with potassium (hetero)aryl- and alkenyltrifluoroborates (Suzuki-Miyaura-type coupling) produces diarylmethanes and allyl-substituted naphthalenes, respectively. nih.gov

Table: Examples of Palladium-Catalyzed Cross-Coupling of a this compound Analogue nih.gov The following data pertains to the reactions of 2-(chloromethyl)-2,1-borazaronaphthalene, an analogue of this compound.

Coupling PartnerBond FormedCatalyst/LigandProduct TypeYield (%)
Potassium 3-methylphenyltrifluoroborateC(sp³)–C(sp²)Pd(OAc)₂ / SPhosDiaryl-methane analogue92
Potassium 2-thienyltrifluoroborateC(sp³)–C(sp²)Pd(OAc)₂ / SPhosHeteroaryl-methane analogue77
Potassium trans-1-propenyltrifluoroborateC(sp³)–C(sp²)Pd₂(dba)₃ / XPhosAllyl-substituted analogue77
PhenylacetyleneC(sp³)–C(sp)Pd(PPh₃)₄ / CuIAlkynyl-substituted analogue81
1-HexyneC(sp³)–C(sp)Pd(PPh₃)₄ / CuIAlkynyl-substituted analogue75

A novel and powerful application of palladium catalysis is the nucleophilic dearomatization of chloromethyl naphthalene derivatives. acs.orgnih.gov This strategy activates the aromatic system towards nucleophilic attack through the formation of an η³-benzylpalladium complex intermediate. acs.orgfigshare.com This transient species alters the reactivity of the naphthalene ring, allowing for nucleophilic addition rather than simple substitution at the chloromethyl group.

The reaction of chloromethyl naphthalene derivatives with nucleophiles like diethyl malonate, in the presence of a palladium catalyst, can lead to the formation of ortho- or para-substituted carbocycles in good to excellent yields. acs.org This process effectively transforms the stable aromatic naphthalene core into a non-aromatic, functionalized cyclic system. The reaction proceeds smoothly under mild conditions and represents a significant strategy for catalytic dearomatization. acs.orgnih.gov

Table: Palladium-Catalyzed Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives acs.org

SubstrateNucleophileProduct TypeYield (%)
1-[Chloro(phenyl)methyl]naphthaleneDiethyl malonateDearomatized carbocycle85
1-(Chloromethyl)-4-methylnaphthaleneDiethyl malonateDearomatized carbocycle90
1-Bromo-4-(chloromethyl)naphthaleneDiethyl malonateDearomatized carbocycle71

C-N Bond Coupling Reactions

The presence of a chloromethyl group attached to the naphthalene ring makes this compound an excellent substrate for nucleophilic substitution reactions, particularly for the formation of carbon-nitrogen (C-N) bonds. The chlorine atom is a good leaving group, facilitating the attack by various nitrogen-based nucleophiles.

This reactivity is commonly exploited in reactions with primary and secondary amines to yield the corresponding N-substituted 2-naphthylmethylamines. The reaction typically proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This transformation is a fundamental method for introducing the 2-naphthylmethyl moiety into nitrogen-containing molecules, which is a common structural motif in medicinal chemistry.

Below is a generalized representation of this C-N bond coupling reaction:

Reactant 1Reactant 2 (Nucleophile)Product
This compoundPrimary/Secondary Amine (R¹R²NH)N-(naphthalen-2-ylmethyl)-R¹,R²-amine

Electrophilic Aromatic Substitution on the Naphthalene Ring

While the chloromethyl group is the primary site for nucleophilic attack, the naphthalene ring itself can undergo electrophilic aromatic substitution. The attached chloromethyl group (-CH₂Cl) influences the regioselectivity of these reactions. As an alkyl halide group, it is considered a weakly activating group and an ortho, para-director.

For a substituent at the 2-position of the naphthalene ring, the ortho positions are C1 and C3, while the para-like positions are C6 and C7. Naphthalene itself preferentially undergoes electrophilic attack at the C1 (or α) position because the corresponding carbocation intermediate (arenium ion) is more resonance-stabilized than the intermediate formed from attack at the C2 (or β) position. Therefore, for this compound, electrophilic substitution is expected to favor the C1 position, influenced by both the directing effect of the substituent and the intrinsic reactivity of the naphthalene core.

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are a cornerstone of electrophilic aromatic substitution. stackexchange.com When applied to this compound, these reactions are catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Friedel-Crafts Alkylation: This reaction would introduce an alkyl group onto the naphthalene ring.

Friedel-Crafts Acylation: This reaction introduces an acyl (R-C=O) group, forming a ketone.

Based on the directing effects of the 2-(chloromethyl) group, the incoming electrophile (an alkyl carbocation or an acylium ion) would be directed primarily to the C1 position. However, a significant practical challenge in performing Friedel-Crafts reactions on this substrate is the reactivity of the chloromethyl group itself, which can be complexed by or react with the Lewis acid catalyst, potentially leading to side products or polymerization.

Other classic electrophilic aromatic substitution reactions can be used to introduce additional functional groups onto the naphthalene ring of this compound.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For naphthalene, nitration overwhelmingly favors the 1-position to yield 1-nitronaphthalene. mdpi.comresearchgate.net Given the ortho-directing nature of the existing substituent, the nitration of this compound is expected to proceed with high regioselectivity to form 1-nitro-2-(chloromethyl)naphthalene.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished using sulfuric acid or oleum. shokubai.org The sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. Reaction at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) thermodynamically favor the more stable naphthalene-2-sulfonic acid. shokubai.orgresearchgate.net For this compound, where the 2-position is blocked, sulfonation would be directed to other positions, with the specific outcome depending heavily on the reaction conditions.

Other Significant Transformations and Derivatizations

The chloromethyl side chain of this compound is susceptible to oxidation, providing a synthetic route to valuable oxygenated naphthalene derivatives. This transformation allows for the conversion of the -CH₂Cl group to an aldehyde (-CHO) or a carboxylic acid (-COOH) group, depending on the oxidizing agent and reaction conditions.

Mild oxidation can convert the compound to 2-naphthaldehyde (B31174). orgsyn.org Stronger oxidizing conditions will lead to the formation of 2-naphthoic acid. asianpubs.org These products are important intermediates for synthesizing dyes, pharmaceuticals, and plant growth hormones. asianpubs.org

Starting MaterialOxidizing AgentProduct
This compoundMild (e.g., Lead Nitrate)2-Naphthaldehyde orgsyn.org
This compoundStrong (e.g., Co-Mn-Br catalyst with O₂)2-Naphthoic Acid asianpubs.orgresearchgate.net

The reactive carbon-chlorine bond in this compound allows it to function as an effective initiator for certain types of chain-growth polymerization. cmu.edu Its structure as a benzylic halide is particularly well-suited for initiating both cationic polymerization and controlled radical polymerization techniques.

Cationic Polymerization: In the presence of a Lewis acid co-initiator (e.g., AlCl₃ or TiCl₄), the C-Cl bond can be cleaved to generate a stable naphthalen-2-ylmethyl carbocation. wikipedia.orglibretexts.org This carbocation is resonance-stabilized by the naphthalene ring system, making it an excellent species for initiating the polymerization of electron-rich monomers like vinyl ethers or isobutylene. wikipedia.org The cation attacks the double bond of a monomer molecule, starting the growth of the polymer chain. libretexts.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization method that enables the synthesis of well-defined polymers. sigmaaldrich.com Alkyl halides, especially activated ones like benzylic halides, are commonly used as initiators. cmu.edu In an ATRP system, a transition metal complex (typically copper-based) reversibly abstracts the chlorine atom from this compound. sigmaaldrich.com This process generates a radical on the naphthalen-2-ylmethyl moiety, which then adds to a monomer to initiate polymerization. The reversible nature of this activation/deactivation cycle allows for excellent control over the polymer's molecular weight and architecture. cmu.edusigmaaldrich.com

Applications of 2 Chloromethyl Naphthalene and Its Derivatives in Advanced Materials and Catalysis

Utility as a Monomer and Precursor in Polymer Science

2-(Chloromethyl)naphthalene is a valuable building block in polymer chemistry due to its reactive chloromethyl group, which allows for its incorporation into polymer chains, either as a modified monomer or as a functionalizing agent for existing polymers. This versatility enables the synthesis of a wide range of polymeric materials with tailored properties.

Synthesis of Functionalized Polymers

The reactive nature of the C-Cl bond in this compound makes it an excellent electrophile for nucleophilic substitution reactions. guidechem.com This reactivity is harnessed to synthesize functionalized polymers by two main approaches: polymerization of a monomer derived from this compound or post-polymerization modification.

In the first approach, this compound is first converted into a polymerizable monomer. For instance, it can react with a suitable nucleophile containing a polymerizable group, such as a methacrylate or styrene derivative. A plausible synthetic route involves the reaction of this compound with the sodium salt of 2-hydroxyethyl methacrylate to yield 2-((naphthalen-2-yl)methoxy)ethyl methacrylate. This monomer can then undergo radical polymerization to produce a polymer with pendant naphthalene (B1677914) moieties. While a direct one-pot synthesis of poly(2-naphthyl methacrylate) from 2-naphthol and methacryloyl chloride has been described, the use of this compound offers an alternative pathway to introduce the naphthyl group. researchgate.net

The second approach involves the chemical modification of a pre-existing polymer with this compound. Polymers containing nucleophilic functional groups, such as hydroxyl, amino, or thiol groups, can be readily functionalized by reaction with this compound. For example, a polymer like poly(vinyl alcohol) can be modified by reacting its hydroxyl groups with this compound in the presence of a base to form ether linkages, thereby incorporating the naphthalene group into the polymer side chains. This post-polymerization functionalization is a powerful tool for introducing specific properties, such as fluorescence or altered thermal characteristics, to a polymer. mdpi.com

Naphthalene-containing polymers, in general, are of significant interest for their potential applications in various fields, including as catalytic supports and in the creation of porous materials for gas uptake. nih.govnih.gov The introduction of the naphthalene moiety can enhance the thermal stability and modify the morphological and adsorption properties of the resulting polymers. nih.gov

Table 1: Examples of Functionalized Polymers Derived from this compound

Polymer NameMonomer/Precursor PolymerMethod of SynthesisPotential Application
Poly(2-((naphthalen-2-yl)methoxy)ethyl methacrylate)2-((naphthalen-2-yl)methoxy)ethyl methacrylateRadical PolymerizationFluorescent materials, optical applications
Naphthalene-functionalized poly(vinyl alcohol)Poly(vinyl alcohol) and this compoundPost-polymerization modificationMaterials with enhanced thermal stability
Naphthalene-based porous polymersNaphthalene derivativesFriedel–Crafts crosslinkingCatalytic supports, gas adsorption

Naphthalene-Labeled Polymers in Spectroscopic Studies

The naphthalene moiety is an excellent fluorophore, and its incorporation into polymer chains allows for the use of various spectroscopic techniques to study polymer structure, dynamics, and interactions. mdpi.com Polymers synthesized using this compound as a precursor are particularly useful as naphthalene-labeled polymers for fluorescence spectroscopy.

The photophysical properties of naphthalene derivatives make them sensitive probes of their local environment. researchgate.net The fluorescence emission spectrum of the naphthalene group, including its intensity, wavelength, and lifetime, can be influenced by factors such as solvent polarity, microenvironment viscosity, and the proximity of other chromophores. This sensitivity allows researchers to gain insights into the conformation of polymer chains in solution and in the solid state.

For instance, the formation of excimers (excited-state dimers) between two naphthalene moieties can be observed in polymers with a high concentration of naphthalene labels. Excimer fluorescence is characterized by a red-shifted and broad emission band compared to the monomer fluorescence. The extent of excimer formation can provide information about the intramolecular and intermolecular proximity of the naphthalene groups, which in turn relates to the polymer chain conformation and packing.

In studies of polymer blends and composites, naphthalene-labeled polymers can be used as fluorescent probes to investigate the miscibility and phase behavior of the components. Förster Resonance Energy Transfer (FRET) is another powerful spectroscopic technique that can be employed when a suitable acceptor chromophore is present in the system. The efficiency of energy transfer from the excited naphthalene donor to the acceptor is dependent on the distance between them, providing a molecular ruler to measure distances on the nanometer scale.

The synthesis of block copolymers containing a naphthalene-labeled block, such as poly(2-vinyl naphthalene-b-methyl methacrylate), has been reported, and these materials are valuable for studying the microphase separation and morphology of block copolymers. polymersource.ca While this example uses 2-vinylnaphthalene, a similar approach using a monomer derived from this compound would yield polymers with comparable utility in spectroscopic studies.

Table 2: Spectroscopic Techniques and Information Obtainable from Naphthalene-Labeled Polymers

Spectroscopic TechniqueInformation Obtainable
Steady-State FluorescenceLocal environment polarity, polymer conformation
Time-Resolved FluorescencePolymer dynamics, chain mobility
Excimer FluorescenceIntramolecular and intermolecular interactions, chain packing
Förster Resonance Energy Transfer (FRET)Inter-chromophore distances, miscibility in blends

Role in Catalysis and Ligand Synthesis

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of ligands for transition metal catalysis. The ability to introduce the 2-naphthylmethyl group into various molecular scaffolds allows for the creation of a diverse range of ligands with specific steric and electronic properties.

Precursor for Ligands in Transition Metal Catalysis

Phosphine ligands are a cornerstone of transition metal catalysis, playing a crucial role in modulating the reactivity and selectivity of metal complexes in a wide array of organic transformations. tcichemicals.comscbt.com this compound serves as a key starting material for the synthesis of phosphine ligands containing the 2-naphthylmethyl moiety. The synthesis typically involves the reaction of this compound with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), via a nucleophilic substitution reaction. This reaction results in the formation of a new P-C bond and the displacement of the chloride ion, yielding (2-naphthylmethyl)diphenylphosphine.

The steric and electronic properties of the resulting phosphine ligand can be fine-tuned by varying the substituents on the phosphorus atom. The bulky 2-naphthylmethyl group can influence the coordination geometry around the metal center, which in turn can affect the selectivity of the catalytic reaction.

Beyond simple phosphines, this compound can be used to synthesize more complex chelating ligands. For example, reaction with a bifunctional nucleophile, such as a bis(phosphino)alkane, can lead to the formation of bidentate ligands. These chelating ligands can form more stable complexes with transition metals, which can be advantageous in certain catalytic applications.

While the synthesis of N-heterocyclic carbene (NHC) ligands often proceeds through the deprotonation of azolium salts, the functionalization of the NHC backbone with various substituents is crucial for tuning their catalytic activity. scripps.edunih.gov Although not a direct precursor to the carbene ring itself, this compound could be used to introduce the 2-naphthylmethyl group onto the nitrogen atoms of the imidazolium or imidazolinium precursor salt, leading to NHC ligands with specific steric profiles.

Studies on Catalytic Mechanisms and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new, more efficient catalysts. Derivatives of this compound have been instrumental in mechanistic studies of various transition metal-catalyzed reactions, particularly those involving palladium.

A significant area of research has been the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives. acs.orgacs.org In these reactions, the palladium(0) catalyst undergoes oxidative addition to the C-Cl bond of the chloromethylnaphthalene derivative to form a palladium(II) intermediate. This intermediate can then exist as a η³-benzylpalladium complex, where the palladium atom is coordinated to three carbon atoms of the naphthylmethyl group. This η³-benzylpalladium intermediate is a key species that can undergo nucleophilic attack, leading to the formation of a new C-C or C-heteroatom bond and the dearomatization of the naphthalene ring system. acs.org

The study of these intermediates provides valuable insights into the fundamental steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com By isolating and characterizing these intermediates, or by observing them in situ using spectroscopic techniques, researchers can gain a deeper understanding of how the catalyst, ligands, and substrates interact at the molecular level.

These mechanistic investigations are not limited to dearomatization reactions. The principles learned from studying the reactivity of η³-benzylpalladium intermediates derived from chloromethylnaphthalenes are applicable to a broader range of palladium-catalyzed cross-coupling reactions. nih.govrsc.org The insights gained from these studies can guide the design of new ligands and catalytic systems with improved activity and selectivity for a variety of synthetic transformations. rsc.org

Applications in Dye and Pigment Production

While direct, large-scale industrial use of this compound in dye and pigment production is not extensively documented in readily available literature, its chemical properties make it a plausible intermediate for the synthesis of certain classes of colorants, particularly disperse dyes and other functional dyes based on the naphthalene scaffold.

The naphthalene ring system is a common chromophore found in many synthetic dyes. The functionalization of the naphthalene core allows for the tuning of the dye's color, solubility, and affinity for different substrates. This compound, with its reactive chloromethyl group, provides a convenient handle for introducing the 2-naphthylmethyl moiety into a dye structure or for building up a more complex chromophoric system.

A common strategy for the synthesis of azo dyes, which represent a large and important class of colorants, involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound, such as a naphthol or a naphthylamine. nih.govresearchgate.net this compound can be readily converted into 2-naphthylmethylamine by reaction with ammonia or into 2-naphthylmethanol by hydrolysis, which can be further oxidized to 2-naphthaldehyde (B31174). These derivatives can then serve as precursors to coupling components in azo dye synthesis.

For example, 2-naphthylmethylamine could be used as a coupling component to produce azo dyes. Alternatively, it could be diazotized itself and coupled with another aromatic compound. The resulting dyes would contain the 2-naphthylmethyl group, which could influence the dye's properties, such as its lightfastness and thermal stability.

Furthermore, the field of functional dyes, such as fluorescent probes and materials for optical applications, often utilizes naphthalene-based structures. nih.govmdpi.com The synthesis of these specialized molecules can involve the versatile reactivity of intermediates like this compound to build complex molecular architectures with specific photophysical properties.

Emerging Applications in Materials Science

The functional versatility of this compound, stemming from its reactive chloromethyl group attached to a naphthalene core, has positioned it as a valuable building block in the synthesis of advanced materials. Its ability to introduce the bulky, aromatic naphthalene moiety into polymer backbones or onto surfaces allows for the development of materials with tailored properties. Current research is exploring its use in creating specialized polymers and functional porous materials with applications in gas sorption and environmental remediation.

One significant area of emerging research is the use of naphthalene-based structures, derivable from precursors like this compound, in the creation of porous polymers. These materials are of interest for their potential in gas capture and the removal of heavy metals from aqueous solutions mdpi.com. For instance, a novel porous polyaminal-linked polymer incorporating naphthalene and melamine building blocks has demonstrated significant uptake of both carbon dioxide and heavy metal cations like lead(II) mdpi.com. The inclusion of the naphthalene group in the polymer network was found to enhance the material's porosity, a key factor in its adsorption capabilities mdpi.com.

The introduction of naphthalene units into polymer structures can lead to materials with enhanced thermal stability and specific chemical resistance . While research into polymers derived directly from this compound is ongoing, related studies on naphthalene-containing polymers highlight the advantages of this structural motif. The rigid and planar nature of the naphthalene group can contribute to polymers with higher glass transition temperatures and improved mechanical properties.

Furthermore, the reactivity of the chloromethyl group allows for the grafting of naphthalene moieties onto various substrates, thereby modifying their surface properties. This can be utilized to enhance hydrophobicity, improve interfacial adhesion in composite materials, or create stationary phases for chromatography with specific selectivities for aromatic compounds.

Below is a data table summarizing the properties and performance of a naphthalene-based porous polymer relevant to the potential applications of materials derived from this compound.

MaterialPrecursorsSurface Area (m²/g)CO₂ Uptake (mg/g at 273 K, 1 bar)Primary Application
PAN-NANaphthaldehyde, Melamine604133CO₂ and Heavy Metal Adsorption mdpi.com

This data underscores the potential for creating high-performance materials by incorporating naphthalene structures. The development of new synthetic routes using this compound and its derivatives is an active area of research aimed at producing novel materials with advanced functionalities for environmental and industrial applications.

Biomedical and Pharmacological Research Involving 2 Chloromethyl Naphthalene

Synthesis of Biologically Active Compounds

2-(Chloromethyl)naphthalene is a key building block for constructing more complex molecules that exhibit a range of biological activities. Its value lies in its ability to react with nucleophiles, enabling the attachment of the naphthalene (B1677914) core to other pharmacologically active structures.

The naphthalene skeleton is a core component of several established antifungal drugs, such as naftifine and terbinafine. These agents function by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. derpharmachemica.com The disruption of this pathway leads to a deficiency in ergosterol, which is essential for fungal cell membrane integrity, and a toxic accumulation of squalene within the cell. derpharmachemica.com

Researchers have utilized naphthalene-containing precursors to synthesize new derivatives aimed at combating fungal infections. derpharmachemica.comijpsjournal.com For instance, derivatives of the isomeric 1-chloromethylnaphthalene have been synthesized and shown to possess moderate to significant antifungal activity, with some compounds showing efficacy comparable to terbinafine against Candida albicans. derpharmachemica.com One study highlighted that N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine, a derivative synthesized from 1-chloromethylnaphthalene, exhibited a notable antifungal profile. derpharmachemica.comderpharmachemica.com While this research used the 1-isomer, it underscores the importance of the chloromethylnaphthalene scaffold as a starting point for developing new agents that target fungal-specific metabolic pathways. derpharmachemica.com

Table 1: Examples of Antifungal Naphthalene Derivatives

Compound ClassTarget OrganismMechanism of Action (Proposed)Reference
Naphthalene Hydrazone DerivativesCandida albicansSqualene Epoxidase Inhibition ijpsjournal.com
Substituted N-(naphthalen-1-ylmethyl) anilinesCandida albicansSqualene Epoxidase Inhibition derpharmachemica.com
N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amineCandida albicansSqualene Epoxidase Inhibition derpharmachemica.comderpharmachemica.com

The naphthalene ring is a prevalent feature in various compounds investigated for their anticancer properties. nih.govekb.eg Its planar structure and lipophilicity allow it to participate in various interactions with biological macromolecules. This compound serves as a precursor for introducing the naphthylmethyl group into molecules designed to target cancer cells.

One area of research involves the synthesis of naphthalene-substituted triazole spirodienones. nih.gov In a study, a series of these compounds were synthesized and evaluated for their cytotoxic activity against cancer cell lines. Compound 6a from this series demonstrated significant in vitro activity against the MDA-MB-231 human breast cancer cell line. nih.gov Further investigation revealed that this compound could suppress the growth of 4T1 breast tumors in vivo, highlighting its potential as a lead compound for further development. nih.gov

Another approach involves the design of naphthalene-1,4-dione analogues. rsc.org These compounds are developed to selectively target the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. One such derivative, an imidazole derivative designated as compound 44 , showed a favorable balance of potency and selectivity, being more toxic to cancer cells than to normal cells. rsc.org

Table 2: Selected Naphthalene Derivatives with Anticancer Activity

CompoundCell LineActivity (IC₅₀)Reference
Compound 6a (Naphthalene-substituted triazole spirodienone)MDA-MB-231 (Breast Cancer)Not specified, but noted as remarkable nih.gov
Compound 44 (Imidazole derivative of naphthalene-1,4-dione)Cancer Cells6.4 µM rsc.org
Various Naphthalene-heterocycle hybrids (e.g., 3c, 3e, 3h)HepG-2 (Liver Cancer)More potent than doxorubicin rsc.org
Various Naphthalene-heterocycle hybrids (e.g., 3a-e, 3i, 6)MCF-7 (Breast Cancer)More potent than doxorubicin rsc.org

Investigation of Biological Activity and Mechanisms of Action

Understanding how derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with specific enzymes and their broader effects at the cellular and molecular level.

The biological activity of naphthalene derivatives often stems from their ability to bind to and modulate the function of specific enzymes.

Squalene Epoxidase: As mentioned, this enzyme is a key target for antifungal agents derived from naphthalene precursors. derpharmachemica.com The allylamine class of antifungals, which includes the naphthalene-containing drug terbinafine, specifically interferes with the epoxidation of squalene, an early and critical step in the synthesis of ergosterol. derpharmachemica.com

Cyclooxygenase (COX): Certain naphthol derivatives have been shown to preferentially inhibit COX-2 over COX-1. nih.gov Docking studies indicated that a hydroxyl group on the naphthalene nucleus was crucial for this activity, forming a hydrogen bond with the Val 523 residue in the active site of COX-2. nih.gov This selective inhibition is a desirable characteristic for anti-inflammatory agents.

Cytochromes P450: Naphthalene and its derivatives are known to interact with cytochrome P450 enzymes. Studies have shown that P450 2A13 can oxidize naphthalene at a much higher rate than other P450 enzymes like P450 2A6. epa.gov This interaction is important for understanding the metabolism of these compounds.

Other Targets: Naphthalene derivatives have also been reported as potential topoisomerase inhibitors and microtubule inhibitors, which are established targets for anticancer drugs. nih.gov

At the cellular level, naphthalene derivatives developed for cancer therapy have been shown to induce programmed cell death and interfere with the cell division cycle. For example, the naphthalene-substituted triazole spirodienone compound 6a was found to exert its cytotoxic effects on MDA-MB-231 breast cancer cells by arresting the cell cycle and inducing apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents.

Pharmacological Relevance of this compound Derivatives

The derivatives synthesized from this compound and its isomers hold significant pharmacological relevance due to the wide range of biological activities they exhibit. The naphthalene scaffold is a versatile platform that can be modified to create potent and selective inhibitors of various biological targets. ekb.eg

The development of naphthalene-based compounds as antifungal agents targeting squalene epoxidase addresses the growing problem of fungal infections and drug resistance. derpharmachemica.comijpsjournal.com Similarly, the synthesis of novel anticancer agents that can induce apoptosis and inhibit tumor growth offers promising avenues for cancer therapy. nih.govrsc.org The ability of these derivatives to interact with a diverse set of targets, including enzymes like COX-2 and topoisomerases, demonstrates the broad therapeutic potential of this class of compounds. nih.govnih.gov The research into these derivatives showcases the foundational importance of this compound as a starting material in medicinal chemistry for the creation of new, biologically active molecules. ekb.eg

Impact on Metabolic Pathways (e.g., glucose uptake, insulin sensitivity)

Direct research specifically investigating the impact of this compound on metabolic pathways such as glucose uptake and insulin sensitivity is not extensively documented in publicly available scientific literature. However, understanding the general mechanisms of metabolic regulation is crucial for contextualizing potential areas of future research.

Insulin signaling is a complex cascade that plays a pivotal role in maintaining glucose homeostasis. The process involves the stimulation of glucose transport into tissues like adipose, skeletal, and cardiac muscle, primarily through the translocation of the GLUT4 glucose transporter to the plasma membrane. mdpi.com This intricate pathway is modulated by various metabolites and can be influenced by ectopic lipid accumulation, which may impair insulin signaling in muscle and liver. nih.gov The regulation of hepatic glucose production is also a key aspect, influenced by substrates like glycerol and fatty acids. nih.gov

Cellular energy levels and nutrient availability are sensed by pathways such as the mTOR signaling pathway, which integrates these signals to regulate cell growth and metabolism. mdpi.com Studies on various botanical compounds have shown that they can influence insulin signaling and glucose transport, for instance, by inhibiting protein tyrosine phosphatase 1B (PTP1B) or acting as agonists for receptors like PPARγ. mdpi.com While some research has explored the effects of dihydroberberine, a compound sometimes associated with this compound in commercial product listings, on enhancing insulin sensitivity and facilitating glucose uptake through AMPK activation, these findings are specific to dihydroberberine and not to this compound itself. sigmaaldrich.com

Given the lack of direct evidence, the effects of this compound on these critical metabolic pathways remain an open area for scientific inquiry.

Anti-inflammatory Properties

While research on the specific anti-inflammatory properties of this compound is limited, numerous studies have demonstrated that the naphthalene scaffold is a promising base for the development of potent anti-inflammatory agents. ekb.eg Various derivatives of naphthalene have been synthesized and evaluated for their ability to modulate inflammatory responses.

For instance, certain 2-phenylnaphthalene derivatives have been shown to inhibit pro-inflammatory mediators induced by lipopolysaccharides. ekb.eg These compounds significantly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-II), and also inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in stimulated cells. ekb.eg Similarly, novel naphthalene-pyrimidine hybrids have been investigated as anti-inflammatory agents. ekb.eg One study highlighted a compound, 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine, as showing the most potent activity in its series based on the HRBC membrane stabilization method. ekb.eg

Further research into other naphthalene derivatives has identified compounds with significant anti-inflammatory activity. nih.govrsc.org One study on derivatives from Eleutherine bulbosa found that the most potent compound exerted its anti-inflammatory effect in LPS-induced RAW 264.7 cells by suppressing the NF-κB/MAPK signaling pathways and activating the Nrf2/Keap1 pathway. nih.gov Another novel azetidine derivative containing a naphthalene moiety, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, was found to attenuate the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide in β-amyloid-treated microglial cells. nih.gov

These findings collectively suggest that the naphthalene core is a valuable pharmacophore for designing new anti-inflammatory drugs.

Summary of Research on Anti-inflammatory Properties of Naphthalene Derivatives
Naphthalene Derivative ClassKey FindingsMechanism of ActionReference
2-PhenylnaphthalenesInhibited production of NO, IL-6, and TNF-α.Decreased expression of iNOS and COX-II. ekb.eg
Naphthalene-Pyrimidine HybridsDemonstrated potent anti-inflammatory activity.Evaluated by HRBC membrane stabilization method. ekb.eg
Derivatives from Eleutherine bulbosaDisplayed significant anti-inflammatory effects in LPS-induced cells.Suppressed NF-κB/MAPK pathways and activated Nrf2/Keap1 pathway. nih.gov
Azetidine DerivativesAttenuated production of IL-6, IL-1β, TNF-α, and NO in microglial cells.Increased phosphorylation of Akt/GSK-3β signaling and decreased NF-κB translocation. nih.gov
Naphthalene-Heterocycle HybridsExhibited superior activity and COX-2 selectivity compared to Celecoxib.Molecular docking studies showed strong interactions with target enzymes. rsc.org

Toxicological and Ecotoxicological Studies

Acute and Developmental Toxicity

Specific toxicological data for this compound is not widely available. However, studies on closely related naphthalene derivatives provide insight into its potential toxicity profile. Research on naphthalene-2-yl 2-chloro-5-dinitrobenzoate (SF5) examined its acute, subacute, and developmental toxicity according to OECD guidelines. nih.govnih.govresearchgate.net

In an acute oral toxicity study, no mortality or morbidity was observed at a dose of 2,000 mg/kg of SF5, indicating its LD50 is higher than this value. nih.gov Behavioral parameters such as skin, fur, and eye changes, as well as respiratory or CNS disturbances, showed no toxicity symptoms. nih.gov The study did note an increase in liver enzyme levels in the acute toxicity assessment. nih.gov In a subacute study, alkaline phosphatase (ALP) levels were elevated in both male and female animals. nih.gov

General studies on the parent compound, naphthalene, have shown that acute oral exposure of pregnant rats to high doses (150 or 450 mg/kg/day) resulted in maternal toxicity, including signs of neurotoxicity like lethargy. cdc.gov

Toxicological Profile of Naphthalene-2-yl 2-chloro-5-dinitrobenzoate (SF5)
Toxicity TypeDose/ObservationKey FindingsReference
Acute Oral Toxicity2,000 mg/kgLD50 > 2,000 mg/kg. No mortality or morbidity. Increased liver enzyme levels. nih.gov
Subacute ToxicityNot specifiedRaised alkaline phosphatase (ALP) levels in both sexes. Immunomodulation observed at low doses. nih.govnih.gov
Developmental ToxicityNot specifiedNormal skeletal and morphological parameters. Minor hydrocephalus observed. nih.gov

Environmental Fate and Impact

Information regarding the specific environmental fate and impact of this compound is limited. Safety data sheets for the compound indicate that it should not be released into the environment or emptied into drains, but specific data on its persistence, degradability, and potential for bioaccumulation are not available. fishersci.com

To understand its likely environmental behavior, one can look at the parent compound, naphthalene. Naphthalene is released into the environment primarily through air emissions from the combustion of fossil fuels and plant material, as well as volatilization from consumer products. cdc.gov According to the EPA's Toxics Release Inventory, significant amounts of naphthalene are also discharged to land and surface water. cdc.gov Due to its volatility, naphthalene discharged to soil may subsequently volatilize into the atmosphere. cdc.gov While present in the environment, levels of naphthalene detected in water, sediments, and soil are generally low. cdc.gov The related compound, 1-(Chloromethyl)naphthalene (B51744), is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Human Health Considerations

This compound is classified as a corrosive material that poses significant human health risks upon exposure. fishersci.com It is known to cause severe skin burns and serious eye damage. fishersci.comnih.gov Ingestion is particularly dangerous, as the compound can cause severe swelling and damage to the delicate tissues of the gastrointestinal tract, with a danger of perforation. fishersci.com It is also a respiratory system irritant. fishersci.com

The toxicological properties of this compound have not been fully investigated. fishersci.com However, data for the closely related 1-(Chloromethyl)naphthalene indicates it is harmful if swallowed or in contact with skin and that there is limited evidence of a carcinogenic effect. scbt.com

Broader toxicological profiles of naphthalene, the parent compound, provide additional context for potential health effects. Acute exposure to naphthalene in humans through inhalation, ingestion, or skin contact is associated with hemolytic anemia, liver damage, and neurological damage. epa.gov Chronic exposure has been linked to the formation of cataracts and retinal damage. epa.gov Based on sufficient evidence from animal studies, the International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B). cdc.govnih.gov Animal bioassays found that naphthalene exposure increased the incidence of rare nasal tumors in rats and lung tumors in female mice. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research

Application of Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable tools in the structural analysis of 2-(chloromethyl)naphthalene. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy, along with Mass Spectrometry (MS), each offer unique information that, when combined, provides a comprehensive understanding of the molecule's identity and characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the naphthalene (B1677914) ring typically appear in the downfield region, generally between 7.4 and 7.9 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are characteristic of the 2-substitution pattern. The protons of the chloromethyl (-CH₂Cl) group are significantly deshielded by the adjacent electronegative chlorine atom and the aromatic ring, resulting in a characteristic singlet peak further downfield than a typical alkyl proton, usually observed around 4.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The naphthalene ring carbons exhibit signals in the aromatic region of the spectrum, typically between 125 and 135 ppm. The carbon atom of the chloromethyl group is also readily identified, with its resonance shifted downfield due to the attached chlorine atom, generally appearing in the range of 45-50 ppm. The specific chemical shifts of the ten different carbons in the naphthalene ring system can be assigned based on their electronic environment and through the use of advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
H (Aromatic)¹H7.4 - 7.9MultipletSignals for the 7 protons on the naphthalene ring.
H (-CH₂Cl)¹H~4.8SingletProtons of the chloromethyl group.
C (Aromatic)¹³C125 - 135-Signals for the 10 carbons of the naphthalene ring.
C (-CH₂Cl)¹³C45 - 50-Carbon of the chloromethyl group.

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present, making these methods excellent for functional group identification and structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3050-3100 cm⁻¹. The C-C stretching vibrations within the naphthalene ring give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range, with the specific pattern being indicative of the 2-substitution on the naphthalene ring. A crucial absorption for this molecule is the C-Cl stretching vibration of the chloromethyl group, which is expected to appear in the fingerprint region, typically around 650-750 cm⁻¹.

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. The aromatic ring stretching vibrations are often strong and well-defined in the Raman spectrum. The symmetric vibrations of the naphthalene ring system are particularly Raman active. The C-Cl stretch may also be observable in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H StretchIR, Raman3050 - 3100Medium to Weak
Aromatic C-C StretchIR, Raman1400 - 1600Medium to Strong
C-H Out-of-Plane BendIR700 - 900Strong
C-Cl StretchIR, Raman650 - 750Medium to Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to be similar to that of naphthalene itself, with some shifts in the absorption maxima (λmax) due to the presence of the chloromethyl substituent. Naphthalene typically exhibits three main absorption bands corresponding to π → π* transitions. These bands are often observed around 220 nm, 275 nm, and 312 nm. The introduction of the chloromethyl group, an auxochrome, may cause a slight bathochromic (red) shift of these absorption bands to longer wavelengths. The intensity of these absorptions can also be affected.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λmax (nm) Solvent
π → π~220 - 230Non-polar (e.g., Hexane)
π → π~275 - 285Non-polar (e.g., Hexane)
π → π*~312 - 320Non-polar (e.g., Hexane)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 176.64 g/mol ). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two m/z units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

Under electron ionization (EI), the molecular ion can undergo fragmentation. A common fragmentation pathway for this compound involves the loss of a chlorine radical (•Cl) to form a stable naphthylmethyl cation (C₁₁H₉⁺) at m/z 141. This fragment is often the base peak in the spectrum due to its stability. Further fragmentation of the naphthalene ring can also occur, leading to smaller charged fragments. A study on the mass spectra of chloromethylnaphthalenes has also indicated the formation of C₉H₇⁺ ions. chemicalbook.com

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Formula Notes
176/178Molecular Ion (M⁺/M+2⁺)[C₁₁H₉Cl]⁺Shows characteristic 3:1 isotope pattern for chlorine.
141[M - Cl]⁺[C₁₁H₉]⁺Often the base peak, formed by loss of a chlorine radical.
115[C₉H₇]⁺[C₉H₇]⁺A significant fragment observed in the mass spectra of chloromethylnaphthalenes. chemicalbook.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or isomers. Gas chromatography is particularly well-suited for this purpose due to the compound's volatility.

Gas chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. For this compound, GC is an effective method to determine its purity and to separate it from its isomer, 1-(chloromethyl)naphthalene (B51744), as well as from starting materials and byproducts of its synthesis.

In a typical GC analysis, a solution of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The column contains a stationary phase, and the separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases.

The choice of the GC column is critical for achieving good separation. A non-polar or a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic compounds like this compound. The separation is influenced by the boiling points and polarities of the compounds.

A temperature program is often employed, where the column temperature is gradually increased during the analysis. This allows for the efficient elution of compounds with a range of boiling points, resulting in sharp and well-resolved peaks. The separated components are then detected as they exit the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Commercial sources of this compound often specify a purity of ≥97.0% as determined by GC.

Interactive Data Table: Typical Gas Chromatography Parameters for the Analysis of this compound

Parameter Typical Condition
Column Type Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temperature around 100-150 °C, followed by a ramp to a final temperature of 250-300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 - 300 °C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the qualitative analysis of this compound. Its simplicity, speed, and low cost make it an indispensable tool for monitoring the progress of chemical reactions in real-time, identifying compounds in a mixture, and determining the appropriate solvent system for larger-scale purification via column chromatography. nih.gov

In the context of this compound, TLC is routinely employed to:

Monitor Synthesis: The synthesis of this compound, for instance, via the chlorination of 2-methylnaphthalene (B46627), can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. The disappearance of the 2-methylnaphthalene spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Assess Purity: A pure sample of this compound will ideally present as a single, well-defined spot on the TLC plate. The presence of multiple spots suggests the existence of impurities, such as unreacted starting materials or byproducts.

Follow Subsequent Reactions: As this compound is a reactive intermediate, TLC is used to track its conversion into other products through nucleophilic substitution reactions.

The behavior of this compound on a standard silica gel TLC plate is governed by its polarity. The naphthalene ring is nonpolar, while the chloromethyl group introduces some polarity. This moderate polarity means it will travel up the plate to a certain extent, influenced by the polarity of the mobile phase (solvent system). A key parameter in TLC is the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov For this compound, the Rƒ value is dependent on the specific solvent system used. A more polar solvent will cause the compound to travel further up the plate, resulting in a higher Rƒ value, while a less polar solvent will lead to a lower Rƒ value. nih.gov Visualization of the spots is typically achieved under UV light, as the naphthalene ring is UV-active.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. samipubco.comkyushu-u.ac.jp While this compound is not a polymer itself, its reactive chloromethyl group makes it a suitable initiator for certain types of controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP) and cationic polymerization. When used as an initiator, the 2-naphthylmethyl group becomes an end-group of the resulting polymer chains. GPC is then crucial for characterizing these polymers.

For instance, this compound can act as a benzylic halide initiator for the ATRP of various monomers, like styrene or methyl methacrylate. cmu.edu In such a polymerization, the initiator starts the growth of polymer chains. After the polymerization is complete, GPC is used to analyze the product. The polymer solution is passed through a column packed with porous gel; larger molecules elute faster, while smaller molecules penetrate the pores and elute later. samipubco.comkyushu-u.ac.jp

The data obtained from GPC analysis provides critical information about the synthesized polymer:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules divided by the total number of molecules.

Weight Average Molecular Weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a well-controlled polymerization, producing polymer chains of similar length.

Below is a table representing typical data that would be obtained from the GPC analysis of a polystyrene sample initiated by this compound in an ATRP reaction.

SampleMonomerInitiatorMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
Polystyrene-1StyreneThis compound15,20016,1001.06
Polystyrene-2StyreneThis compound28,50030,8001.08

This analysis confirms the success of the polymerization and provides essential data on the macromolecular architecture, which is directly influenced by the initiating this compound molecule.

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable theoretical insights into the properties and reactivity of this compound, complementing experimental findings. These methods allow for the detailed examination of molecular structure, electronic properties, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to understand its geometry, stability, and reactivity. Studies have shown that DFT calculations can reveal the enhanced stability of σ-complex intermediates formed during electrophilic substitution reactions, providing mechanistic insights into its reactivity compared to other naphthalene derivatives. researchgate.net

Key properties of this compound investigated using DFT include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For aromatic systems like naphthalene derivatives, these orbitals are key to understanding their role in charge-transfer processes.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the chlorine atom is expected to be electronegative, while the benzylic carbon is electrophilic, which is consistent with its known reactivity in nucleophilic substitution reactions.

A study on the related 1-chloronaphthalene complexed with tetracyanoethylene used time-dependent DFT (TD-DFT) to analyze the electronic transitions, demonstrating the power of these methods in understanding the optical and electronic properties of substituted naphthalenes. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely reported, the methodology has been applied to its parent compound, naphthalene, to study various dynamic properties. kyushu-u.ac.jppolyacs.orgnih.gov These studies provide a framework for how MD simulations could be used to investigate this compound.

MD simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. Potential applications for this compound include:

Solvation Studies: Simulating the molecule in various solvents (e.g., water, ethanol, dichloromethane) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation.

Interaction with Surfaces: Modeling the adsorption and dynamics of this compound on different surfaces, which is relevant to its application in materials science.

Diffusion Coefficients: As demonstrated for naphthalene in supercritical carbon dioxide, MD simulations can calculate the tracer diffusion coefficients, which is important for understanding mass transport phenomena. kyushu-u.ac.jp

A typical MD simulation would involve defining a force field (a set of parameters describing the potential energy of the system), placing one or more this compound molecules in a simulation box filled with solvent molecules, and then solving Newton's equations of motion to track the trajectory of every atom over a period of nanoseconds or longer.

Quantum Chemical Calculations for Properties and Reactivity

Quantum chemical calculations, a category that includes DFT and other methods like Hartree-Fock and post-Hartree-Fock methods, are fundamental for predicting the intrinsic properties and chemical reactivity of this compound. These calculations provide a quantitative understanding of its behavior in chemical reactions.

One of the primary applications is the study of reaction mechanisms. For this compound, which readily undergoes nucleophilic substitution at the benzylic carbon, quantum chemical calculations can be used to:

Model Reaction Pathways: The reaction with a nucleophile (e.g., hydroxide, cyanide) can be modeled to determine if it proceeds through an S_N1 or S_N2 mechanism.

Calculate Activation Energies: By locating the transition state structure for a given reaction, the activation energy (Ea) can be calculated. This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction.

The table below shows hypothetical activation energies for the S_N2 reaction of this compound with different nucleophiles, as could be predicted by quantum chemical calculations.

NucleophileReactionCalculated Activation Energy (Ea) (kcal/mol)
OH⁻R-Cl + OH⁻ → R-OH + Cl⁻18.5
CN⁻R-Cl + CN⁻ → R-CN + Cl⁻15.2
I⁻R-Cl + I⁻ → R-I + Cl⁻13.8

Note: R = 2-naphthylmethyl. The values are representative and for illustrative purposes.

These theoretical calculations provide a powerful predictive tool for chemists, allowing them to understand and anticipate the chemical behavior of this compound in various synthetic applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The growing emphasis on environmentally conscious chemical manufacturing necessitates the development of greener synthetic pathways for key intermediates like 2-(Chloromethyl)naphthalene. Future research is poised to move beyond traditional methods, which often rely on hazardous reagents and volatile organic solvents.

A promising direction lies in the application of green chemistry principles, such as surfactant-mediated synthesis in aqueous media. This approach minimizes the use of harmful organic solvents by employing micellar solutions to solubilize the reactants. For instance, a method involving a surfactant micelle solution to dissolve reagents like isopropylbenzene and concentrated hydrochloric acid, followed by the addition of paraformaldehyde and bubbling of anhydrous HCl gas, represents a significant step towards a more sustainable process. Further research could optimize these aqueous systems by exploring different surfactants, reaction conditions, and catalyst systems to improve yields and reduce energy consumption. The broader principles of green chemistry, including the use of renewable feedstocks, atom economy, and designing for degradation, offer a framework for future synthetic innovations. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

Feature Traditional Synthesis Green Chemistry Approach
Solvent Volatile organic solvents Aqueous media with surfactants
Reagents Often hazardous (e.g., thionyl chloride) Less hazardous alternatives
Byproducts Potentially harmful waste Minimized and less toxic waste

| Sustainability | Lower | Higher |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the role of this compound in classical organic synthesis is well-established, its full reactive potential remains to be explored. The compound's reactive chloromethyl group makes it an excellent electrophile for nucleophilic substitution, but its participation in more complex and novel transformations is an active area of research.

One significant advancement is the palladium-catalyzed nucleophilic dearomatization of chloromethylnaphthalene derivatives. acs.org This reaction allows for the efficient transformation of the aromatic naphthalene (B1677914) system into substituted carbocycles, a previously unprecedented transformation that proceeds under mild conditions. acs.org Future work could expand the scope of this reaction to include a wider range of nucleophiles and explore its application in the synthesis of complex polycyclic structures.

Further research could also investigate:

Biocatalytic Transformations: The metabolism of related compounds like 2-methylnaphthalene (B46627) by organisms such as Cunninghamella elegans to form hydroxymethyl and naphthoic acid derivatives suggests the potential for developing enzymatic processes for the selective oxidation of this compound. nih.gov

Photocatalysis: Utilizing light to drive novel reactions could uncover new reactivity patterns, offering an environmentally friendly method for chemical transformations. nih.gov

Naphthalene-Catalyzed Reactions: The use of naphthalene as a catalyst in lithiation reactions points towards the possibility of discovering other naphthalene-catalyzed transformations involving its derivatives. researchgate.net

Advanced Applications in Drug Discovery and Materials Science

The unique structure of the 2-naphthylmethyl group, readily introduced using this compound, makes it a valuable building block for advanced materials and pharmaceutically active compounds.

In materials science , this compound is used to create specialized polymers and resins with enhanced thermal stability and chemical resistance. Its bifunctional nature allows it to introduce the bulky, rigid naphthalene moiety while providing a reactive site for cross-linking. An intriguing and advanced application is its use as a building block for 2-(chloromethyl)-2,1-borazaronaphthalene. This heterocyclic analog is employed in palladium-catalyzed reactions to generate novel azaborine compounds, which are of significant interest for their potential applications in both materials science and medicinal chemistry.

In drug discovery , this compound serves as a crucial precursor for synthesizing a wide array of naphthalene-based derivatives that can be screened for biological activity. The naphthalene core is a common scaffold in many pharmaceutical agents, and the ability to easily modify molecules via the chloromethyl group is a powerful tool for medicinal chemists. It is also used as an intermediate in the production of certain pesticides. guidechem.comchemicalbook.com

Table 2: Emerging Applications of this compound

Field Application Potential Outcome
Materials Science Precursor for specialized polymers and resins Materials with high thermal stability
Synthesis of azaborine compounds Novel materials with unique electronic properties
Medicinal Chemistry Precursor for naphthalene-based derivatives Discovery of new therapeutic agents

| Agrochemicals | Intermediate in pesticide synthesis guidechem.comchemicalbook.com | Development of new crop protection agents |

In-depth Mechanistic Studies of Complex Reactions

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. While the mechanisms of simple nucleophilic substitutions are well understood, more complex catalytic cycles warrant further investigation.

For example, the palladium-catalyzed nucleophilic dearomatization reaction has been shown to proceed through an η³-benzylpalladium intermediate. acs.org In-depth mechanistic studies could involve:

Kinetic Analysis: To determine the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Studies: Using techniques like NMR and IR to identify and characterize reaction intermediates.

Isotopic Labeling: To trace the pathways of atoms throughout the reaction.

Understanding how the choice of catalyst ligand controls the regioselectivity in palladium-catalyzed reactions is another key area for future mechanistic studies. nbinno.com Such knowledge is fundamental for achieving precise control over the synthesis of complex molecules.

Computational Modeling for Predictive Research and Design

Computational chemistry offers powerful tools for predicting the reactivity, properties, and reaction mechanisms of chemical compounds, thereby guiding experimental work and accelerating research. Future studies on this compound would benefit significantly from the application of computational modeling.

Molecular dynamics simulations, which have been used to model the parent naphthalene molecule, could be adapted to study the behavior of this compound in various solvent systems and its interactions with other molecules. osti.gov Furthermore, techniques like Density Functional Theory (DFT) can provide detailed insights into:

Reaction Pathways: Calculating the energy profiles of potential reaction mechanisms to identify the most favorable routes.

Electronic Structure: Understanding how the chloromethyl group influences the electronic properties of the naphthalene ring system.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

The evolution of multi-scale modeling and machine learning techniques presents new opportunities to bridge the gap between atomistic simulations and macroscopic properties, enabling the in silico design of new materials and catalysts related to this compound chemistry. patsnap.com

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)naphthalene, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of 2-methylnaphthalene using agents like thionyl chloride (SOCl₂) or chlorine gas under controlled conditions. Key factors include:

  • Catalyst selection : CuCl₂-Al₂O₃ enhances regioselectivity and reduces side reactions .
  • Temperature : Optimal yields are observed at 60–80°C, avoiding thermal decomposition .
  • Solvent : Non-polar solvents (e.g., benzene) minimize byproduct formation .

Q. How can researchers characterize this compound and confirm its purity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the chloromethyl group’s position (δ ~4.5 ppm for CH₂Cl) .
  • Mass spectrometry : Molecular ion peak at m/z 176.64 (C₁₁H₉Cl) confirms molecular weight .
  • Melting point analysis : Pure samples melt at 45°C .

Q. What are the primary safety considerations when handling this compound?

  • Toxicity : Classified as a skin/eye irritant; use PPE (gloves, goggles) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Waste disposal : Neutralize with aqueous NaOH before disposal .

Advanced Research Questions

Q. How does this compound’s reactivity compare to other naphthalene derivatives in electrophilic substitution?

The chloromethyl group acts as a weak electron-withdrawing group, directing electrophiles to the α-position of the naphthalene ring. Comparative studies show:

  • Reactivity order : this compound > 1-methylnaphthalene > naphthalene in Friedel-Crafts acylations .
  • Steric effects : The chloromethyl group hinders substitution at the adjacent β-position .
  • Mechanistic insights : DFT calculations reveal enhanced stability of σ-complex intermediates .

Q. What experimental strategies resolve contradictions in toxicity data for this compound?

Conflicting toxicity reports (e.g., hepatic vs. respiratory effects) require:

  • Systematic review frameworks : Follow ATSDR’s 8-step process (Table B-1), including risk-of-bias assessment (Table C-6/C-7) and evidence integration .
  • Dose-response modeling : Use NOAEL/LOAEL data from controlled animal studies to reconcile epidemiological inconsistencies .
  • Biomarker validation : Monitor urinary naphthols as metabolites to confirm exposure levels .

Q. How can researchers optimize catalytic systems for regioselective functionalization of this compound?

Advanced approaches include:

  • Ligand design : Bulky ligands (e.g., PPh₃) in Pd-catalyzed cross-couplings improve ortho/para selectivity .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions .
  • In situ spectroscopy : Monitor reaction progress via Raman to adjust conditions dynamically .

Methodological Guidance

Q. What protocols are recommended for assessing this compound’s environmental fate?

  • Biodegradation assays : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown .
  • Adsorption studies : Measure log Kow (estimated 3.8) to predict soil/water partitioning .
  • Photolysis : Exclude UV light during experiments to prevent radical-mediated degradation .

Q. How should researchers design in vitro studies to evaluate genotoxicity?

  • Ames test : Use Salmonella strains TA98/TA100 with metabolic activation (S9 fraction) .
  • Comet assay : Treat human lymphocytes (10–100 μM) to detect DNA strand breaks .
  • Positive controls : Include ethyl methanesulfonate (EMS) for validation .

Data Contradiction Analysis

Q. Why do studies report conflicting data on this compound’s hepatic toxicity?

Discrepancies arise from:

  • Species differences : Rats show higher CYP450-mediated metabolism than mice, leading to variable metabolite profiles .
  • Exposure duration : Acute studies (≤24h) may miss cumulative effects observed in chronic models .
  • Confounding PAHs : Co-exposure to other polyaromatics in environmental samples complicates attribution .

Q. How can mechanistic studies clarify the compound’s role in carcinogenesis?

  • Transcriptomics : RNA-seq of exposed cell lines identifies dysregulated pathways (e.g., Nrf2/ARE) .
  • DNA adduct profiling : Use ³²P-postlabeling to detect covalent binding to guanine residues .
  • In silico modeling : Molecular docking predicts interactions with DNA repair enzymes (e.g., OGG1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Chloromethyl)naphthalene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.